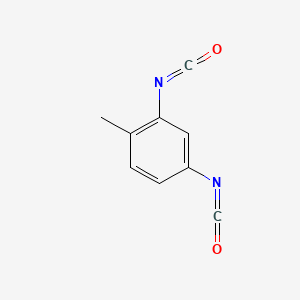

![molecular formula C8H4ClN3 B1148688 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile CAS No. 1260381-90-5](/img/structure/B1148688.png)

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile (6-Cl-PPC) is an organic compound that has been studied extensively for its potential applications in a variety of scientific research areas. 6-Cl-PPC is a heterocyclic compound composed of a pyrrolo[3,2-c]pyridine ring with a chlorine atom and a nitrile group. It has been studied for its potential use in the synthesis of other compounds, its mechanism of action and biochemical and physiological effects, and its advantages and limitations for use in laboratory experiments.

Scientific Research Applications

Optical and Diode Characteristics

Pyridine derivatives, similar to 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, have been studied for their optical and diode characteristics. For instance, Zedan et al. (2020) investigated the optical functions and diode ideality factors of two pyridine derivatives, revealing their potential in electronic device applications (Zedan, El-Taweel, & El-Menyawy, 2020).

Synthesis and Spectroscopic Analysis

Pyridine derivatives like this compound are also of interest in synthesis and spectroscopic analysis. Tranfić et al. (2011) synthesized a related pyridine derivative and performed X-ray and spectroscopic analysis, highlighting its structural features and spectral properties (Tranfić, Halambek, Cetina, & Jukić, 2011).

Heterocyclic Chemistry and Synthesis

Kayukov et al. (2020) reported the synthesis of various heterocyclic compounds starting from halopyridine derivatives, demonstrating the versatility of such compounds in organic synthesis (Kayukov, Grigor’ev, Karpov, Kayukova, & Mikhaylov, 2020).

Biological Activity

Sroor (2019) prepared biologically active pyrrolo[2,3-b]pyridine scaffolds from a related derivative, indicating the relevance of these compounds in medicinal chemistry (Sroor, 2019).

Antibacterial Agent Synthesis

Abdel-Mohsen and Geies (2008, 2009) synthesized compounds from chloropyridine derivatives and screened them as antibacterial agents, suggesting their potential use in developing new antimicrobial drugs (Abdel-Mohsen & Geies, 2008) (Abdel-Mohsen & Geies, 2009).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs) . FGFRs are involved in various cellular processes, including cell proliferation and migration, angiogenesis, and organ development .

Mode of Action

Based on the activity of similar compounds, it can be hypothesized that 6-chloro-1h-pyrrolo[3,2-c]pyridine-3-carbonitrile might interact with its targets, possibly fgfrs, leading to changes in cellular processes .

Biochemical Pathways

If fgfrs are indeed the targets, the compound could potentially affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .

Biochemical Analysis

Biochemical Properties

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell.

Cellular Effects

The effects of this compound on cells are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of FMS kinase, which plays a role in cell proliferation and survival . This inhibition can lead to reduced cell growth and increased apoptosis in certain cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions . Prolonged exposure to certain environmental conditions may lead to its degradation, affecting its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, it may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are more easily excreted .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be transported into cells via organic anion transporters and distributed to various organelles, such as the mitochondria and endoplasmic reticulum .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .

Properties

IUPAC Name |

6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-8-1-7-6(4-12-8)5(2-10)3-11-7/h1,3-4,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKAMWCVBVCUDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Cl)C(=CN2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(R)-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea](/img/structure/B1148607.png)

![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)